molecular formula C17H16FNO3S B2789183 (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 344266-75-7

(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2789183
CAS No.: 344266-75-7
M. Wt: 333.38
InChI Key: SMDDYIGOBXBECR-VBKFSLOCSA-N
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Description

(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure. It contains a benzenesulfonyl group, a dimethylamino group, and a fluorophenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one
  • (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one
  • (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDDYIGOBXBECR-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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